1-(4-chlorophenyl)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}cyclopentane-1-carboxamide
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Overview
Description
1-(4-chlorophenyl)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}cyclopentane-1-carboxamide is an organic compound with a complex structure that includes a chlorophenyl group, a hydroxyethoxy group, and a cyclopentane carboxamide moiety
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}cyclopentane-1-carboxamide typically involves multiple steps. The synthetic route may include the following steps:
Formation of the chlorophenyl intermediate:
Synthesis of the hydroxyethoxy oxolan intermediate: This involves the reaction of ethylene oxide with an appropriate alcohol to form the hydroxyethoxy group, followed by cyclization to form the oxolan ring.
Coupling of intermediates: The chlorophenyl and hydroxyethoxy oxolan intermediates are coupled using a suitable coupling reagent, such as a carbodiimide, to form the final compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-(4-chlorophenyl)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}cyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the cyclopentane carboxamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-chlorophenyl)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}cyclopentane-1-carboxamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may be studied for its potential biological activity, such as its interaction with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent, investigating its efficacy and safety in treating various diseases.
Industry: The compound may be used in the development of new materials or as a precursor for the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}cyclopentane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
1-(4-chlorophenyl)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}cyclopentane-1-carboxamide can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}cyclopentane-1-carboxylate: This compound has a similar structure but with a carboxylate group instead of a carboxamide group.
1-(4-chlorophenyl)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}cyclopentane-1-carboxylamide: This compound has a similar structure but with an amide group instead of a carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClNO4/c20-16-5-3-15(4-6-16)19(7-1-2-8-19)17(23)21-13-18(25-12-10-22)9-11-24-14-18/h3-6,22H,1-2,7-14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCVOGOSYQUIOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3(CCOC3)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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